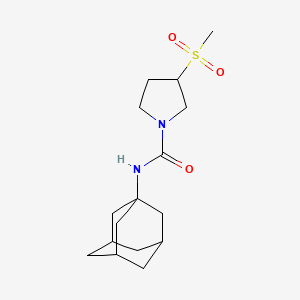
N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known as A-366, is a novel small molecule inhibitor that has shown great potential in scientific research. It was first synthesized in 2013 by a group of researchers at the University of Michigan and has since been studied for its mechanism of action and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Material Science
Synthesis and Characterization of New Polyamide-Imides Containing Pendent Adamantyl Groups : A study by Liaw & Liaw (2001) explored the synthesis of a new diimide-dicarboxylic acid containing a pendent adamantyl group, leading to the creation of adamantyl-containing polyamide-imides (PAIs). These PAIs demonstrated desirable physical properties, such as solubility in various solvents, high glass transition temperatures, and significant thermal stability, making them suitable for applications in high-performance materials (Liaw & Liaw, 2001).
Medical Chemistry and Pharmacology
N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as Novel 5-HT2 Receptor Antagonists : Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides and evaluated them for their potency as selective 5-HT2 receptor antagonists. This research presents the potential of adamantane derivatives in developing new therapeutic agents targeting the 5-HT2 receptors (Fujio et al., 2000).
Antibacterial Applications
Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides : Al-Wahaibi et al. (2020) developed two new N′-heteroarylidene-1-carbohydrazide derivatives with adamantane as a core structure. These compounds demonstrated broad-spectrum antibacterial activity with minimal inhibitory concentration (MIC) values showing potent antibacterial activity, which underlines the importance of adamantane derivatives in developing new antimicrobial agents (Al-Wahaibi et al., 2020).
Propriétés
IUPAC Name |
N-(1-adamantyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-22(20,21)14-2-3-18(10-14)15(19)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,2-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTKAWMHBYSHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2987363.png)
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2987364.png)
![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)
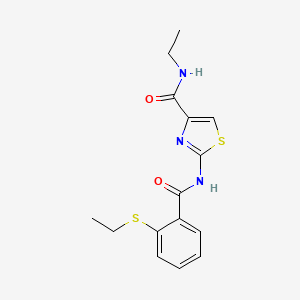
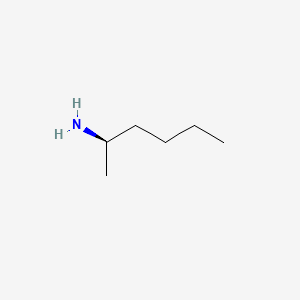
![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)
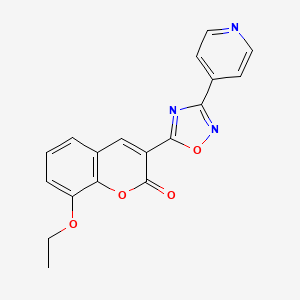
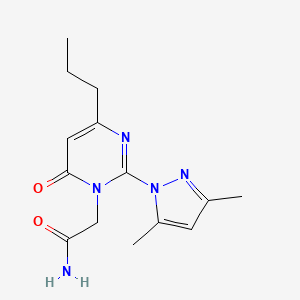
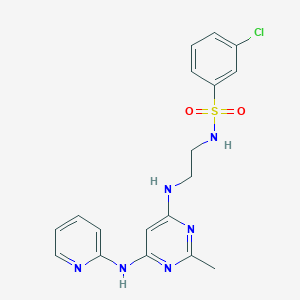
![Ethyl 4-(2-benzyl-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2987378.png)
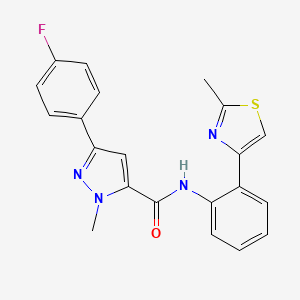
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)
